KOdiA-PC -

KOdiA-PC

Catalog Number: EVT-1470859
CAS Number:
Molecular Formula: C32H58NO11P
Molecular Weight: 663.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KOdiA-PC, or 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine, is an oxidized phospholipid species. [, , , , , ] It belongs to a class of lipids known as oxidized glycerophosphatidylcholine species (oxGPCCD36) characterized by a terminal γ-hydroxyl (or oxo)-α,β-unsaturated carbonyl group on the sn-2 acyl chain. [] These oxidized phospholipids can be found on the surface of lipoprotein particles. [] KOdiA-PC has been identified as a high-affinity ligand for the transmembrane protein CD36. [, ] This interaction makes KOdiA-PC a valuable tool in scientific research, particularly in studies investigating CD36 function and related biological pathways. [, , , , , , ]

OxPAPC (oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphatidylcholine)

    Compound Description: OxPAPC is a mixture of oxidized phospholipids generated from the oxidation of 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphatidylcholine (PAPC). It has been shown to inhibit lipopolysaccharide (LPS)-mediated induction of interleukin-8 (IL-8) in endothelial cells .

POVPC (1-palmitoyl-2-(5'-oxo-valeroyl)-sn-glycero-3-phosphocholine)

    Compound Description: POVPC is a truncated oxidized phospholipid (Tr-OxPL) that contributes to endothelial dysfunction .

    Relevance: POVPC is another example of a Tr-OxPL, similar to KOdiA-PC. Both compounds contribute to lung injury and inflammation by interacting with the CD36 receptor [1],[6]. This highlights the importance of the shared structural motif of a truncated oxidized phospholipid backbone in their biological activity.

PONPC (1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine)

    Compound Description: PONPC is a Tr-OxPL implicated in endothelial dysfunction and lung injury [1],[6].

    Relevance: PONPC shares structural similarities with KOdiA-PC as a Tr-OxPL and exhibits comparable effects on endothelial barrier disruption, inflammation, and lung injury through interaction with the CD36 receptor [1],[6]. This further supports the significance of the truncated oxidized phospholipid structure as a key pharmacophore for CD36 binding and subsequent biological activity.

PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine)

    Compound Description: PGPC is another Tr-OxPL known to contribute to lung inflammation and endothelial dysfunction [1],[6].

    Relevance: As a Tr-OxPL, PGPC shares structural features with KOdiA-PC and elicits similar biological effects on endothelial cells and lung tissue by interacting with the CD36 receptor [1],[6]. This consistent observation across different Tr-OxPLs reinforces the crucial role of the truncated oxidized phospholipid moiety in CD36-mediated biological activity.

Paz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine)

    Compound Description: Paz-PC belongs to the Tr-OxPL family and is implicated in endothelial dysfunction and inflammatory responses [1],[6].

    Relevance: Paz-PC, like KOdiA-PC, belongs to the Tr-OxPL family, indicating a structural similarity. Both compounds contribute to endothelial dysfunction and lung injury by engaging with the CD36 receptor [1],[6]. This emphasizes the importance of the shared structural features, specifically the truncated oxidized phospholipid backbone, for their biological activity.

Lyso-PC (Lysophosphatidylcholine)

    Compound Description: Lyso-PC is a truncated phospholipid lacking one fatty acid chain compared to a typical phosphatidylcholine. It is involved in various cellular processes and can contribute to inflammation and endothelial dysfunction [1],[6].

    Relevance: While Lyso-PC lacks the oxidized fatty acid chain present in KOdiA-PC, it still belongs to the broader category of truncated phospholipids and has been shown to induce endothelial dysfunction through interaction with CD36 [1],[6]. This suggests that the truncation of the phospholipid structure itself might be a critical factor for CD36 binding, although the presence of an oxidized fatty acid chain like in KOdiA-PC can further enhance this interaction.

    Compound Description: This compound is structurally similar to KOdiA-PC, with the primary difference being the substitution of phosphatidylcholine with phosphatidylethanolamine in the polar head group. It demonstrates potent inhibitory activity against LPS-induced IL-8 production in endothelial cells .

Synthesis Analysis

Methods and Technical Details

KOdiA-PC is synthesized through a multi-step process involving the oxidation of low-density lipoprotein particles. The synthesis typically begins with the isolation of phosphatidylcholine species from these particles. Following this, specific oxidation reactions are conducted to introduce keto groups into the fatty acid chains at the sn-2 position, resulting in the formation of KOdiA-PC .

The synthesis involves:

  • Isolation of Low-Density Lipoprotein: This is achieved through ultracentrifugation techniques.
  • Oxidation Reactions: These are performed using agents such as hydrogen peroxide or myeloperoxidase in conjunction with hydrogen peroxide to facilitate the oxidative cleavage necessary for generating KOdiA-PC .
  • Purification: The resulting product is purified using high-performance liquid chromatography coupled with mass spectrometry to ensure high purity levels (typically >98%) before further analysis .
Molecular Structure Analysis

Structure and Data

KOdiA-PC has a complex molecular structure characterized by a palmitoyl group at the sn-1 position and a fragmented oxidized short-chain fatty acid at the sn-2 position. The exact molecular formula for KOdiA-PC is C19_{19}H35_{35}NO8_{8}P, with a molecular weight of approximately 409.47 g/mol .

The structural representation can be summarized as follows:

  • Backbone: Glycerol backbone typical of phospholipids.
  • Fatty Acids: One saturated fatty acid (palmitic acid) and one oxidized fatty acid containing keto groups.

This unique structure allows KOdiA-PC to interact effectively with biological receptors such as CD36.

Chemical Reactions Analysis

Reactions and Technical Details

KOdiA-PC participates in several chemical reactions:

  • Oxidation: As it is formed through oxidation, further oxidative reactions can modify its structure, potentially leading to more oxidized derivatives.
  • Reduction: Under specific conditions, KOdiA-PC can undergo reduction reactions that convert it back to less oxidized forms of phosphatidylcholine.
  • Substitution: The compound can also engage in substitution reactions at the sn-2 position where the oxidized fatty acid can be replaced by other functional groups .

Common reagents for these reactions include:

  • Oxidizing agents like hydrogen peroxide.
  • Reducing agents such as sodium borohydride.
Mechanism of Action

Process and Data

The primary mechanism of action for KOdiA-PC involves its interaction with the CD36 scavenger receptor. Upon binding to CD36, KOdiA-PC modulates various signaling pathways that are crucial in inflammatory responses. Specifically, it interrupts the binding of lipopolysaccharide (LPS) to MD2, a co-receptor for Toll-like receptor 4 (TLR4). This interaction leads to a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-beta (IFN-β) .

The biochemical pathways affected include:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KOdiA-PC exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a viscous oil or solid depending on concentration.
  • Solubility: Soluble in organic solvents like chloroform and methanol but less soluble in water due to its hydrophobic lipid nature.

Key chemical properties include:

  • Stability: Sensitive to further oxidation under certain conditions.
  • Reactivity: Can participate in various chemical reactions typical of phospholipids, including hydrolysis and esterification.
Applications

Scientific Uses

KOdiA-PC has diverse applications across multiple scientific fields:

  1. Biochemistry: Used to study lipid peroxidation processes and their effects on cell signaling pathways.
  2. Cardiovascular Research: Investigated for its role in atherosclerosis due to its pro-inflammatory properties.
  3. Pharmacology: Potentially useful in developing therapeutic agents targeting oxidized low-density lipoprotein particles.
  4. Diagnostic Tools: Employed in research aimed at understanding lipid metabolism disorders .

Properties

Product Name

KOdiA-PC

IUPAC Name

[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C32H58NO11P

Molecular Weight

663.8 g/mol

InChI

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1

InChI Key

PEZXEQJZQAVYCZ-NLMPBQEBSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O

Synonyms

1-(palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.